Cas no 1485630-56-5 (4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid)

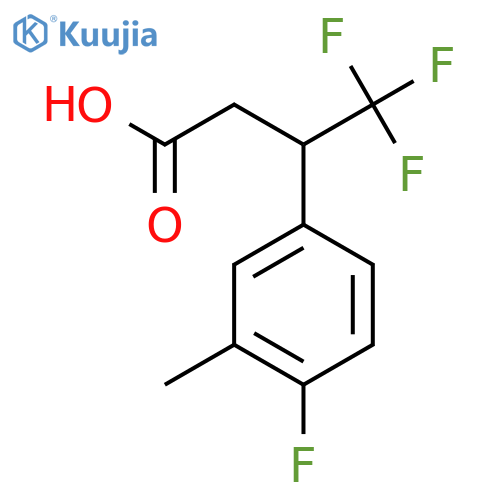

1485630-56-5 structure

商品名:4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid

- 1485630-56-5

- EN300-1930729

- CS-0345536

- AKOS012456152

-

- インチ: 1S/C11H10F4O2/c1-6-4-7(2-3-9(6)12)8(5-10(16)17)11(13,14)15/h2-4,8H,5H2,1H3,(H,16,17)

- InChIKey: AICRMGXIKZKQKK-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC(=O)O)C1C=CC(=C(C)C=1)F)(F)F

計算された属性

- せいみつぶんしりょう: 250.06169221g/mol

- どういたいしつりょう: 250.06169221g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1930729-2.5g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 2.5g |

$1370.0 | 2023-09-17 | ||

| Enamine | EN300-1930729-10.0g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1930729-1.0g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1930729-1g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 1g |

$699.0 | 2023-09-17 | ||

| Enamine | EN300-1930729-0.05g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 0.05g |

$587.0 | 2023-09-17 | ||

| Enamine | EN300-1930729-0.1g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 0.1g |

$615.0 | 2023-09-17 | ||

| Enamine | EN300-1930729-5g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 5g |

$2028.0 | 2023-09-17 | ||

| Enamine | EN300-1930729-5.0g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1930729-0.5g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1930729-0.25g |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |

1485630-56-5 | 0.25g |

$642.0 | 2023-09-17 |

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1485630-56-5 (4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量